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Compound of Interest

Compound Name: 4-Chromanol

Cat. No.: B072512

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chromanol (CAS No. 1481-93-2), a heterocyclic compound of interest in medicinal chemistry
and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their
acquisition, to support compound identification, characterization, and further research and
development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and MS analyses of 4-Chromanol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 4-Chromanol
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

7.18 d 7.6 1 H-5
6.87 t 7.6 1 H-7
6.80 t 7.6 1 H-6
6.74 d 7.6 1 H-8
4.77 t 4.4 1 H-4
4.31 ddd 11.0,5.4,34 1 H-2a
4.22 ddd 11.0,8.8,34 1 H-2b
2.80 S - 1 OH
2.14 m - 1 H-3a
2.02 m - 1 H-3b

Solvent: CDCls, Reference: TMS (0 ppm)

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for 4-Chromanol
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Chemical Shift (8) ppm Carbon Atom Assignment
154.5 C-8a

129.8 C-5

127.4 c-7

121.5 C-4a

120.8 C-6

117.1 C-8

65.1 C-4

63.8 C-2

31.1 C-3

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Chromanol

Wavenumber (cm—?) Intensity Assignment

3350 Strong, Broad O-H stretch (alcohol)

3020 Medium C-H stretch (aromatic)
2920 Medium C-H stretch (aliphatic)
1580, 1480, 1450 Medium-Strong C=C stretch (aromatic ring)
1230 Strong C-O stretch (aryl ether)
1050 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Fragmentation Data for 4-Chromanol
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. . Putative Fragment
mlz Relative Intensity (%)

Assignment
150 100 [M]* (Molecular lon)
132 30 [M - H20]*
121 80 [M - CHOJ*
107 40 [M - C2Hs0]*
91 35 [C7H7]*
77 25 [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-Chromanol (approximately 10-20 mg for *H NMR and 50-100 mg for 3C NMR)
is prepared in deuterated chloroform (CDClIs, ~0.7 mL). A small amount of tetramethylsilane
(TMS) is added as an internal standard for chemical shift referencing (& = 0.00 ppm). The
sample is placed in a 5 mm NMR tube.

» 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a spectrometer operating at a
frequency of, for example, 400 MHz. A standard pulse sequence is used with a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on the same spectrometer,
operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled pulse sequence
is utilized to simplify the spectrum to single lines for each unique carbon atom. The solvent
signal (CDCls at & = 77.16 ppm) is used as an internal reference.

Infrared (IR) Spectroscopy
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The IR spectrum of solid 4-Chromanol is obtained using a Fourier Transform Infrared (FTIR)
spectrometer. The sample is prepared as a KBr (potassium bromide) pellet. A small amount of
the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is
recorded over the range of 4000-400 cm~%, and a background spectrum of a pure KBr pellet is
subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

The mass spectrum of 4-Chromanol is acquired using a Gas Chromatography-Mass
Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated
from the solvent and any impurities on a capillary column (e.g., a non-polar
polydimethylsiloxane column). The separated compound then enters the mass spectrometer.

« lonization: Electron lonization (EI) is employed, with a standard electron energy of 70 eV.

o Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on
their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analyses
described.
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Caption: General workflow for spectroscopic analysis.
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« To cite this document: BenchChem. [Spectroscopic Profile of 4-Chromanol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072512#spectroscopic-data-nmr-ir-ms-of-4-
chromanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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